molecular formula C27H34O2 B14579727 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one CAS No. 61314-16-7

1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one

Cat. No.: B14579727
CAS No.: 61314-16-7
M. Wt: 390.6 g/mol
InChI Key: JUFMNYAHENMMQA-UHFFFAOYSA-N
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Description

1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is a chemical compound with a complex structure that includes a fluorenyl group attached to a hexanoyl chain and an octanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 7-hexanoylfluorene, which is then further reacted with octanoyl chloride under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorenyl derivatives.

Scientific Research Applications

1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular processes. The ketone groups can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Hexanoyl-9H-fluoren-2-YL)octan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hexanoyl and octanone moieties allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

61314-16-7

Molecular Formula

C27H34O2

Molecular Weight

390.6 g/mol

IUPAC Name

1-(7-hexanoyl-9H-fluoren-2-yl)octan-1-one

InChI

InChI=1S/C27H34O2/c1-3-5-7-8-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-9-6-4-2/h13-18H,3-12,19H2,1-2H3

InChI Key

JUFMNYAHENMMQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCC

Origin of Product

United States

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